![molecular formula C6H8F2N2O B1428390 [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol CAS No. 1341536-55-7](/img/structure/B1428390.png)
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
Overview
Description
Scientific Research Applications
Late-Stage Difluoromethylation
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol: is a valuable compound in the field of late-stage difluoromethylation. This process involves the introduction of a difluoromethyl group into complex molecules, which can significantly alter their physical and chemical properties, such as volatility, lipophilicity, and metabolic stability . This compound can be used to modify heteroaromatics through Minisci-type radical chemistry, providing access to molecules of pharmaceutical relevance.
Development of Fluorinated Pharmaceuticals
The presence of fluorine atoms in pharmaceuticals can enhance drug efficacy by improving metabolic stability and bioavailability. The compound can serve as a precursor for the synthesis of fluorinated analogs of existing drugs, potentially leading to the development of new medications with improved therapeutic profiles .
Precision Medicine
The compound’s ability to introduce difluoromethyl groups selectively onto large biomolecules, such as proteins, opens up possibilities in precision medicine. This can lead to the creation of targeted therapies that are tailored to individual patients’ genetic profiles, improving treatment outcomes .
Material Science
In material science, the introduction of fluorinated groups can result in materials with unique properties, such as increased resistance to solvents and chemicals. [1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol could be used to synthesize fluorinated polymers or coatings with enhanced durability and performance .
Agricultural Chemistry
Fluorinated compounds often exhibit increased biological activity and stability, making them useful in agricultural chemistry. This compound could be used to create more effective pesticides or herbicides that are less prone to degradation in the environment .
Imaging and Diagnostics
The compound’s potential for late-stage functionalization makes it a candidate for developing novel imaging agents. For instance, it could be used to create MRI contrast agents or radiotracers for PET scans, aiding in the diagnosis and monitoring of diseases .
Environmental Chemistry
In environmental chemistry, the compound could be utilized to synthesize fluorinated surfactants or refrigerants with lower global warming potential, contributing to more sustainable practices .
Chemical Synthesis and Catalysis
The compound can also play a role in chemical synthesis and catalysis, where the introduction of fluorinated groups can influence reaction pathways and product selectivity. It could be used to develop new catalytic processes that are more efficient and environmentally friendly .
properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUROHRHOWYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
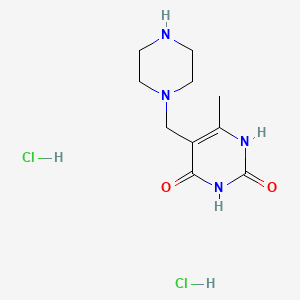
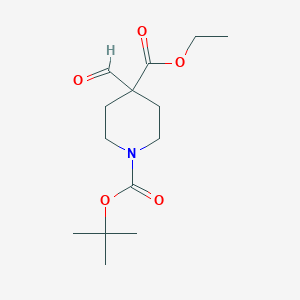


![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
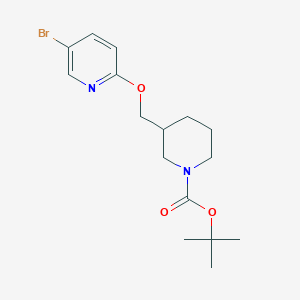
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)

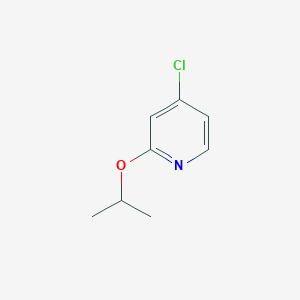

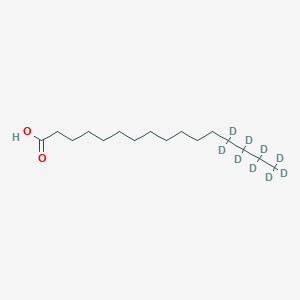
![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)